molecular formula C7H5ClN2 B043538 4-Chlorophenylcyanamide CAS No. 13463-94-0

4-Chlorophenylcyanamide

Cat. No. B043538
Key on ui cas rn: 13463-94-0
M. Wt: 152.58 g/mol
InChI Key: GKFFFNUVYUGXEW-UHFFFAOYSA-N
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Patent
US04110445

Procedure details

In 25 ml. of water containing 0.84 g. of sodium hydroxide was dissolved in 3.2 g. of p-chlorophenylcyanamide. To the clear solution was added 2.25 g. of N-methylchloroacetamide. The reaction mixture was stirred for 48 hours at room temperature. The precipitate was filtered to yield 1.9 g. of product, m.p. 182°-184° C. After the initial product was filtered, the filtrate was left stirring another three days. An additional 1.2 g. of product precipitated from solution. Total yield of product was 3.1 g. (66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.84 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]#[N:12])=[CH:6][CH:5]=1.[CH3:13][NH:14][C:15](=O)[CH2:16]Cl>O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:16][C:15](=[O:1])[N:14]([CH3:13])[C:11]2=[NH:12])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(CCl)=O
Step Four
Name
Quantity
0.84 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the clear solution was added 2.25 g
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to yield 1.9 g
FILTRATION
Type
FILTRATION
Details
After the initial product was filtered
WAIT
Type
WAIT
Details
the filtrate was left
STIRRING
Type
STIRRING
Details
stirring another three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
of product precipitated from solution

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC1=CC=C(C=C1)N1C(N(C(C1)=O)C)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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